3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
Description
This compound belongs to the spiroxanthene family, characterized by a fused isobenzofuran-xanthene core. The structural uniqueness lies in the substitution of two allyloxy (2-propen-1-yloxy) groups at the 3' and 6' positions of the xanthene moiety.
Properties
IUPAC Name |
3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O5/c1-3-13-28-17-9-11-21-23(15-17)30-24-16-18(29-14-4-2)10-12-22(24)26(21)20-8-6-5-7-19(20)25(27)31-26/h3-12,15-16H,1-2,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSUBROQWUILBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OCC=C)C5=CC=CC=C5C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: CAY10732 is synthesized through a series of chemical reactions involving the incorporation of specific functional groups that enable its fluorescent properties. The key reaction involves the Pd0-mediated Tsuji-Trost reaction, which is initiated in the presence of palladium and carbon monoxide .
Industrial Production Methods: The industrial production of CAY10732 involves the preparation of stock solutions in high-performance liquid chromatography grade dimethyl sulfoxide. The compound is then used freshly in various experimental setups .
Chemical Reactions Analysis
Types of Reactions: CAY10732 primarily undergoes the Pd0-mediated Tsuji-Trost reaction. This reaction is crucial for its function as a fluorescent probe .
Common Reagents and Conditions:
- Palladium (Pd)
- Carbon monoxide
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS) buffer
Major Products Formed: The major product formed from the reaction of CAY10732 with palladium and carbon monoxide is 2,7-dichlorofluorescein, which exhibits fluorescence .
Scientific Research Applications
CAY10732 is widely used in scientific research for the detection of carbon monoxide in living cells. Its applications span across various fields:
Chemistry: Used as a fluorescent probe in chemical reactions to detect carbon monoxide production.
Biology: Employed in cell imaging experiments to visualize carbon monoxide production in living cells.
Medicine: Potential applications in medical research for studying the effects of carbon monoxide in biological systems.
Industry: Utilized in industrial research for monitoring carbon monoxide levels in various processes .
Mechanism of Action
CAY10732 functions by undergoing the Pd0-mediated Tsuji-Trost reaction in the presence of palladium and carbon monoxide. This reaction results in the release of 2,7-dichlorofluorescein, which exhibits fluorescence. The fluorescence can be detected and measured, allowing researchers to monitor carbon monoxide production in real-time .
Comparison with Similar Compounds
Structural Analogues with Alkenyloxy Substituents
Compounds with alkenyloxy groups, such as 3-(pent-4-en-1-yloxy)-9H-xanthen-9-one (, Compound 13) and 3-(hex-5-en-1-yloxy)-9H-xanthen-9-one (, Compound 14), share similarities in substituent chemistry. Key comparisons include:
- Electronic Effects: Allyloxy groups (C₃H₅O) introduce mild electron-donating character via oxygen’s lone pairs, enhancing π-conjugation compared to saturated alkoxy groups. This may result in redshifted absorption/emission spectra relative to non-conjugated derivatives.
- Reactivity : The unsaturated allyl moiety may participate in further chemical modifications (e.g., polymerization or Michael additions), unlike saturated counterparts.
- Crystallinity : highlights crystallinity in alkenyloxy derivatives (e.g., Compound 5: 3-isobutoxy-9H-xanthen-9-one), suggesting that allyloxy substitution could similarly influence packing efficiency and melting points.
Table 1: Comparison of Alkenyloxy-Substituted Xanthenones
Amino-Substituted Derivatives
Solvent Red 49 (3',6'-bis(diethylamino)-spiroxanthen-3-one, ) and 6'-(diethylamino)-1',3'-dimethylfluoran () exemplify amino-substituted spiroxanthenes. Key differences:
- Electronic Properties: Diethylamino groups are strong electron donors, leading to pronounced bathochromic shifts in absorption/emission compared to allyloxy derivatives. This makes amino-substituted compounds more suitable as dyes or sensors.
- Applications : Solvent Red 49 is used in heat transfer fluids and pesticides (), whereas allyloxy derivatives may find utility in polymer chemistry due to reactive double bonds.
Hydroxylated Derivatives: Fluorescein
Fluorescein (3',6'-dihydroxyspiroxanthen-3-one, ) is a benchmark compound with high fluorescence quantum yield. Comparisons include:
- Fluorescence : Hydroxyl groups enable strong fluorescence via extended conjugation and tautomerism. Allyloxy substitution likely reduces fluorescence intensity due to weaker electron donation and steric hindrance.
- Chemical Stability : Fluorescein’s hydroxyl groups make it pH-sensitive, whereas allyloxy ethers may enhance stability under acidic/basic conditions.
Halogenated Derivatives: Erythrosine
Erythrosine (3',6'-dihydroxy-2',4',5',7'-tetraiodo-spiroxanthen-3-one, ) demonstrates how heavy atom substitution alters properties:
- Absorption : Iodine atoms induce significant bathochromic shifts, making erythrosine a red dye (λmax ~530 nm). Allyloxy groups lack such heavy-atom effects, likely resulting in UV/visible absorption at shorter wavelengths.
- Applications : Erythrosine is used in food coloring and biomedical imaging, whereas allyloxy derivatives might serve as intermediates in synthetic chemistry.
Ester/Acetylated Derivatives
Fluorescein diacetate () and 3',6'-bis(acetyloxy)-spiroxanthen-3-one () are acetylated forms with enhanced lipophilicity:
- Cell Permeability : Acetate esters improve membrane permeability, enabling applications as viability probes (e.g., fluorescein diacetate in live-cell imaging). Allyloxy derivatives, being ethers, may exhibit intermediate lipophilicity.
- Reactivity : Acetates undergo hydrolysis to release fluorescein, whereas allyloxy groups could participate in click chemistry or polymerization.
Reactive Functional Groups: Isothiocyanates
Compounds like fluorescein-5-isothiocyanate () feature reactive isothiocyanate (-NCS) groups for bioconjugation:
- Utility in Labeling : Isothiocyanates enable covalent bonding to proteins/amines, critical in antibody labeling. Allyloxy groups lack such direct reactivity but may serve as handles for radical or electrophilic additions.
Biological Activity
3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, also referred to as CAY10732, is a synthetic compound notable for its unique spiro structure and fluorescent properties. This compound has garnered attention in biological research due to its applications as a fluorescent probe, particularly in the detection of carbon monoxide in various biological systems.
- IUPAC Name : 3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one
- Molecular Formula : C26H20O5
- Molecular Weight : 412.4 g/mol
- Fluorescent Characteristics : Exhibits fluorescence useful for bioimaging applications.
Biological Activity
The biological activity of CAY10732 primarily revolves around its role as a fluorescent probe. It is utilized in cell imaging experiments to visualize biological processes, particularly those involving carbon monoxide signaling pathways.
CAY10732 operates through a specific reaction mechanism involving palladium and carbon monoxide. Upon exposure to these conditions, the compound releases a fluorescent product, enabling researchers to monitor and visualize cellular events in real-time. This property is particularly valuable in studies related to:
- Cell signaling : Understanding how cells communicate through gaseous signals like carbon monoxide.
- Disease mechanisms : Investigating the role of carbon monoxide in various pathological conditions.
Case Studies
-
Fluorescent Probes in Biological Research
- A study highlighted the effectiveness of CAY10732 in detecting carbon monoxide levels in live cells. The compound's ability to fluoresce upon reaction with carbon monoxide allows for real-time monitoring of this gas's biological functions .
- Applications in Cell Imaging
Comparative Analysis
| Compound Name | Fluorescent Properties | Primary Application |
|---|---|---|
| CAY10732 (3',6'-bis(2-propen-1-yloxy)-spiro...) | Yes | Carbon monoxide detection |
| Fluorescein | Yes | General fluorescence in microscopy |
| 2,7-Dichlorofluorescein | Yes | Imaging and tracking cellular processes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
